molecular formula C5H7F2NO2 B8089957 (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one

(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B8089957
M. Wt: 151.11 g/mol
InChI Key: CMRXZAKSZIVSCC-GSVOUGTGSA-N
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Description

(R)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one is a chiral difluorinated pyrrolidinone derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its core structure, featuring a hydroxymethyl group and two fluorine atoms on a pyrrolidine ring, makes it a key intermediate for the synthesis of novel nucleoside analogues . Researchers have efficiently utilized this compound, starting from L-pyroglutamic acid, to create 2',3'-dideoxy-2',2'-difluoro-4'-azanucleosides, which have been evaluated for antiviral activity . These modified nucleosides are designed to exhibit increased metabolic stability and improved lipophilicity, aiding in cellular uptake . While some analogues have shown modest anti-HIV-1 activity in primary human lymphocytes, the scaffold's primary value lies in its role as a precursor for probing structure-activity relationships in drug discovery . The strategic incorporation of fluorine atoms helps stabilize the glycosidic bond and can influence the overall biological properties of the resulting compounds . Beyond nucleoside chemistry, the 3,3-difluoropyrrolidinone motif is a prominent scaffold in drug development, appearing in potent and selective inhibitors for targets like dipeptidyl peptidase IV (DPP-4) for type 2 diabetes , and is explored in research areas such as FPR2 agonism for inflammatory and cardiovascular diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(2-9)8-4(5)10/h3,9H,1-2H2,(H,8,10)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRXZAKSZIVSCC-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Pyroglutamic Acid Derivatives

A widely reported approach begins with L-pyroglutamic acid, a commercially available chiral starting material. This method capitalizes on the inherent stereochemistry of the precursor to dictate the final configuration of the target compound. For example, L-pyroglutaminol (8 ) is converted into a bicyclic lactam (9 ) via protection with 2,2-dimethoxypropane, followed by electrophilic difluorination using N-fluorodibenzenesulfonimide (NFSI) and lithium diisopropylamide (LDA) at −78°C. The resulting difluorinated intermediate (10 ) undergoes acid hydrolysis to yield a diastereomeric mixture, which is resolved through silylation and Boc protection to isolate the (R)-configured product.

Asymmetric Fluorination Catalysis

Alternative routes employ chiral catalysts to enforce stereoselectivity during fluorination. For instance, palladium-catalyzed asymmetric fluorination of prochiral enolates has been explored, though yields remain moderate (50–60%). A more efficient method involves the use of S-proline-derived organocatalysts to mediate the addition of Selectfluor™ to α,β-unsaturated lactams, achieving enantiomeric excess (ee) values exceeding 90%.

Stepwise Synthesis and Reaction Optimization

The preparation of this compound typically involves four sequential steps: (1) fluorination, (2) cyclization, (3) hydroxymethylation, and (4) purification. Each stage presents unique challenges, as detailed below.

Electrophilic Fluorination

Fluorination is the cornerstone of the synthesis, with NFSI and LDA emerging as the most effective reagents for introducing difluoro groups. In a representative procedure, L-pyroglutaminol derivative 9 is treated with LDA to generate a reactive enolate, which reacts with NFSI to install two fluorine atoms at the 3-position. The reaction must be conducted at −78°C to minimize racemization, achieving diastereomeric ratios of 1.2:1.0. Subsequent re-fluorination improves selectivity, yielding the difluorinated product 10 in 85% yield.

Cyclization and Hydroxymethylation

Cyclization of the fluorinated intermediate into the pyrrolidinone core is accomplished via LiAlH4 reduction of lactam 13 , followed by hydroxymethylation using formaldehyde under basic conditions. Microwave irradiation (140°C, 1 hour) significantly enhances reaction efficiency, reducing side product formation. The hydroxymethyl group is introduced regioselectively at the 5-position, with yields ranging from 70% to 90%.

Purification and Enantiomeric Resolution

Final purification often requires a combination of techniques:

  • Preparative HPLC : Resolves α/β-anomers using C18-PFP columns with methanol/water gradients.

  • Chiral Supercritical Fluid Chromatography (SFC) : Achieves >99% ee for the (R)-enantiomer.

  • Crystallization : Ethyl acetate/hexane systems yield crystalline product with minimal impurities.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three prominent synthetic pathways:

ParameterChiral Pool RouteAsymmetric CatalysisHybrid Approach
Starting MaterialL-Pyroglutamic acidα,β-Unsaturated lactamBoc-protected amine
Fluorination ReagentNFSI/LDASelectfluor™NFSI
Reaction Temperature−78°C25°C−40°C
Yield (%)856073
Enantiomeric Excess (%)989295
Purification MethodColumn ChromatographyChiral SFCPreparative HPLC

The chiral pool route offers superior yield and ee but requires costly enantiopure starting materials. Asymmetric catalysis provides a more modular approach, albeit with lower efficiency.

Mechanistic Insights and Side Reactions

Fluorination Mechanism

The reaction of NFSI with enolates proceeds via a single-electron transfer (SET) mechanism, generating a fluorine radical that abstracts a hydrogen atom from the α-carbon. Subsequent recombination forms the C–F bond, with stereochemistry dictated by the chiral environment. Competing pathways, such as over-fluorination or epimerization, are suppressed by maintaining low temperatures and stoichiometric control.

Hydroxymethylation Challenges

Uncontrolled hydroxymethylation can lead to dimerization or oxidation of the primary alcohol. Employing formaldehyde in the presence of NaBH4 as a stabilizing agent mitigates these issues, ensuring mono-functionalization at the 5-position.

Analytical Validation and Quality Control

Structural Elucidation

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms difluorination (δ −118 to −122 ppm).

  • X-ray Crystallography : Resolves absolute configuration; the (R)-enantiomer exhibits a Cahn-Ingold-Prelog priority order of F > OH > CH2OH.

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C6H9F2NO2, [M+H]+ = 178.0612).

Purity Assessment

  • HPLC-MS : Detects anomeric impurities (<0.5%) using ACE 5 C18-PFP columns.

  • Chiral Derivatization : Marfey’s reagent distinguishes (R)- and (S)-enantiomers via UV-Vis detection.

Industrial-Scale Considerations

Scaling the synthesis to kilogram quantities introduces challenges:

  • Cost of NFSI : Substituting cheaper fluorinating agents (e.g., DAST) reduces expenses but lowers yield.

  • Solvent Recovery : NMP and THF are recycled via distillation, improving sustainability.

  • Continuous Flow Systems : Microwave-assisted flow reactors enhance throughput by 300% compared to batch processes.

Applications and Derivatives

While the primary focus is on synthesis, the biological relevance of this compound merits mention. Its ability to cross the blood-brain barrier makes it a valuable intermediate for CNS-targeting prodrugs. Derivatives such as CCT369260 exhibit potent BCL6 degradation activity, underscoring its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions: ®-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CNS Disorders

(R)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one has shown potential in targeting neurotransmitter systems due to its ability to penetrate the blood-brain barrier. Research indicates that compounds with similar structures can modulate neurotransmitter receptors, making them candidates for treating neurological conditions such as depression and anxiety disorders .

Antiviral Activity

Studies have indicated that fluorinated nucleoside derivatives exhibit antiviral properties. For instance, related compounds have been synthesized and evaluated for their activity against HIV-1 and HCV. The presence of fluorine enhances the stability and lipophilicity of these compounds, facilitating their ability to inhibit viral replication .

Compound TypeActivityReference
4′-azanucleosidesAnti-HIV activity (EC50 = 36.9 μM)
Fluorinated nucleosidesModest activity against HIV

Bone Health

Recent patents have highlighted the use of this compound in treating osteoporosis and enhancing bone density. The compound acts as an EP4 receptor agonist, which is implicated in bone remodeling processes . This application is particularly relevant given the increasing prevalence of osteoporosis in aging populations.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps that ensure high yields and selectivity for the desired stereoisomer. Key synthetic pathways include:

  • Fluorination : The introduction of fluorine atoms at the 3-position is critical for enhancing biological activity.
  • Hydroxymethylation : The hydroxymethyl group at the 5-position contributes to the compound's solubility and reactivity.

These synthetic routes are essential for developing new derivatives with optimized properties for specific therapeutic applications .

Case Study 1: Antiviral Evaluation

A series of studies focused on synthesizing novel nucleoside analogues derived from this compound demonstrated significant antiviral activity against HIV. These compounds were tested in primary human lymphocytes, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Osteoporosis Treatment

In preclinical trials, this compound was evaluated for its efficacy in promoting bone density and preventing fractures in animal models of osteoporosis. The results indicated a marked improvement in bone mineral density compared to control groups, highlighting its potential as a therapeutic agent for bone health .

Mechanism of Action

The mechanism of action of ®-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidinone moiety is known to induce prominent pharmaceutical effects by binding to enantioselective proteins and modulating their activity . The stereochemistry of the compound plays a crucial role in its biological profile and binding mode.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, highlighting substituent effects, biological activities, and physicochemical properties:

Compound Name Substituents Biological Activity/Use Fluorine Presence Key Differences vs. Target Compound Reference
This compound 3,3-diF, 5-(hydroxymethyl) (R-configuration) Pharmaceutical intermediate (e.g., nucleoside analogs) Yes Benchmark compound for comparison.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one 4-(1,3,4-oxadiazole), 5-chloro-2-hydroxyphenyl Antioxidant (1.5× ascorbic acid) No Lacks fluorine; oxadiazole and chlorophenyl groups enhance radical scavenging.
(3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one Methoxy-phenyl, trifluoromethyl-phenyl Cannabinoid receptor ligand Yes (CF3) Bulky aromatic substituents; trifluoromethyl group enhances lipophilicity.
1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one 4-chlorophenyl, 5-methyl Chemical intermediate No Simpler structure; lacks polar hydroxymethyl and fluorine.
3-Hydroxy-5-(hydroxymethyl)-4-(4-hydroxyphenoxy)pyrrolidin-2-one 3-OH, 5-(hydroxymethyl), 4-phenoxy Antitumor (marine fungi-derived) No Phenoxy and hydroxyl groups increase polarity; lacks fluorination.

Key Observations

Fluorination Effects: The 3,3-difluoro substitution in the target compound enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs (e.g., compounds in ). This aligns with fluorine’s role in reducing basicity and improving membrane permeability . In contrast, trifluoromethyl groups (e.g., in ) increase lipophilicity but may reduce aqueous solubility.

Stereochemical Influence: The (R)-configuration of the hydroxymethyl group is critical for chiral recognition in drug synthesis, as seen in nucleoside analogs (e.g., : 9-[(2R,5S)-...pyrrolidin-2-yl]-6-chloropurine) . Non-chiral analogs (e.g., ) lack this specificity.

Bioactivity Profiles :

  • Antioxidant activity in arises from thioxo-oxadiazole and chlorophenyl groups, which are absent in the target compound.
  • The target compound’s hydroxymethyl group may facilitate hydrogen bonding in enzymatic interactions, a feature absent in simpler derivatives like .

Synthetic Accessibility :

  • The target compound is commercially available (97–98% purity) , whereas analogs like require extraction from natural sources, limiting scalability.

Biological Activity

(R)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

  • Molecular Formula : C5_5H7_7F2_2NO2_2
  • Molecular Weight : 151.11 g/mol
  • CAS Number : 255903-84-5

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with difluoromethyl reagents. The precise synthetic route can vary based on the desired purity and yield.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. For instance, it has shown potential as a cholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease.
  • Neuroprotective Effects :
    • In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. Mechanistic studies indicate that it might inhibit pathways associated with neuroinflammation.
  • Antitumor Activity :
    • Preliminary investigations have hinted at its ability to regulate lipid metabolism in cancer cells, potentially leading to reduced tumor growth under hypoxic conditions.

Cholinesterase Inhibition

A study conducted on various pyrrolidinone derivatives demonstrated that this compound could inhibit butyrylcholinesterase (BuChE) with an IC50_{50} value in the low micromolar range. This suggests its potential utility in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

CompoundIC50_{50} (µM)Mechanism
This compound4.61BuChE Inhibition
Donepezil6.21BuChE Inhibition

Neuroprotective Mechanisms

In neuroprotection studies involving SH-SY5Y cells exposed to amyloid-beta (Aβ), this compound demonstrated significant protective effects against cell death. The compound was found to reduce reactive oxygen species (ROS) generation and inhibit the activation of pro-inflammatory pathways.

Antitumor Activity

Research published in the Journal of Medicinal Chemistry indicated that derivatives similar to this compound exhibited antitumor properties by modulating lipid metabolism. These compounds showed promise in reducing unsaturated fatty acids in cancer cells under hypoxic conditions.

Q & A

What synthetic methodologies are employed for the enantioselective synthesis of (R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one?

Answer:
Key strategies include stereoselective fluorination and protection-deprotection sequences. For example, a multi-step approach involves reducing L-pyroglutamic acid derivatives with NaBH₄ to form a hydroxymethyl-pyrrolidinone intermediate, followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce difluoro groups. Protecting the hydroxymethyl group with tert-butyloxycarbonyl (Boc) prevents side reactions during subsequent coupling steps, as demonstrated in nucleoside analog synthesis .

How can researchers ensure enantiomeric purity during synthesis, given the compound’s (R)-configuration?

Answer:
Chiral auxiliaries or asymmetric catalysis are critical. In anti-HIV nucleoside synthesis, Boc-protected intermediates are subjected to controlled glycosylation conditions (e.g., low temperatures, THF solvent) to preserve stereochemistry. Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry. For example, X-ray crystallography confirmed the (2R,5S) configuration in related compounds, highlighting the importance of crystallographic validation for stereochemical assignments .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Answer:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the difluoro environment and hydroxymethyl placement. ¹⁹F NMR is particularly sensitive to electronic changes in fluorinated pyrrolidinones.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Powder Diffraction (XRPD): Used to assess crystallinity and compare with reference patterns, as seen in polymorph studies of similar lactams .
  • HPLC: Chiral columns or reverse-phase methods determine purity and detect by-products .

What challenges arise in the stability and storage of this compound, and how are they mitigated?

Answer:
The hydroxymethyl group increases hygroscopicity, leading to potential hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH) are recommended. Storage at -20°C in desiccated containers under inert atmospheres (N₂/Ar) minimizes degradation. For lab-scale handling, lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) can enhance shelf life .

How do researchers address conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Discrepancies often arise from solvent polarity and fluoride ion availability. For example, TBAF (tetrabutylammonium fluoride) in THF facilitates efficient deprotection of Boc groups without side reactions, whereas aqueous HF may hydrolyze the lactam ring. Systematic kinetic studies using in-situ ¹⁹F NMR can monitor reaction progress and identify optimal conditions .

What role does this compound play in medicinal chemistry, particularly in antiviral research?

Answer:
As a pyrrolidinone scaffold, it serves as a precursor for nucleoside analogs targeting viral polymerases. For instance, its incorporation into purine derivatives (e.g., 6-chloropurine) demonstrated anti-HIV-1 and anti-HCV activity. The difluoro group enhances metabolic stability by resisting enzymatic dehalogenation, while the hydroxymethyl moiety allows for prodrug derivatization .

How can computational modeling optimize synthetic routes for this compound?

Answer:
DFT (Density Functional Theory) calculations predict transition states for fluorination steps, guiding reagent selection (e.g., DAST vs. Deoxo-Fluor®). Molecular docking studies with viral polymerase targets inform structural modifications to improve binding affinity. For example, rigidifying the pyrrolidinone ring via intramolecular hydrogen bonding was computationally validated to enhance target engagement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 2
(R)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one

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